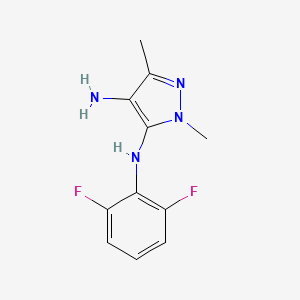
N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine, also known as DFP-10917, is a small molecule compound that has been studied for its potential use as a therapeutic agent in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated extensively.
Mécanisme D'action
N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine has been shown to inhibit the activity of a protein called c-Met, which is overexpressed in many types of cancer. This protein plays a key role in cancer cell proliferation, invasion, and metastasis. By inhibiting c-Met activity, this compound can prevent cancer cells from growing and spreading.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in preclinical studies, suggesting that it may be a safe and effective therapeutic agent for cancer treatment. In addition, this compound has been shown to have good pharmacokinetic properties, meaning that it can be easily absorbed and distributed throughout the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine. One potential avenue of investigation is to study the combination of this compound with other cancer therapeutics to determine if it can enhance their efficacy. In addition, further studies are needed to determine the optimal dosing and administration of this compound in humans. Finally, clinical trials are needed to determine the safety and efficacy of this compound in cancer patients.
Méthodes De Synthèse
N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method involves the use of starting materials such as 2,6-difluoroaniline, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and N,N'-carbonyldiimidazole. The final product is obtained after purification and isolation using chromatography techniques.
Applications De Recherche Scientifique
N5-(2,6-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4,5-diamine has been studied extensively for its potential use in cancer treatment. Preclinical studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models.
Propriétés
IUPAC Name |
3-N-(2,6-difluorophenyl)-2,5-dimethylpyrazole-3,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N4/c1-6-9(14)11(17(2)16-6)15-10-7(12)4-3-5-8(10)13/h3-5,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFIXCJRDBADGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)NC2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-[[3-Chloro-4-(pyrrolidin-1-ylmethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2745065.png)
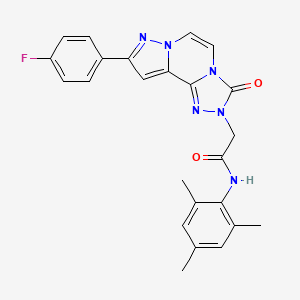
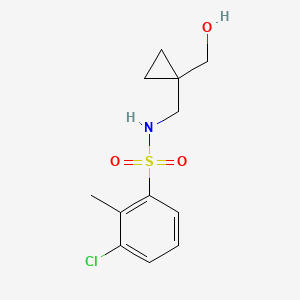
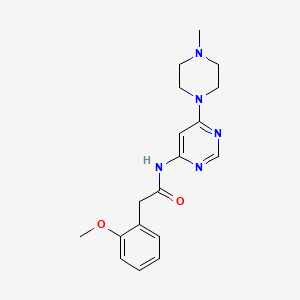


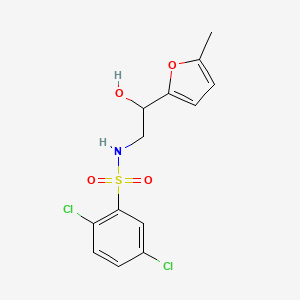
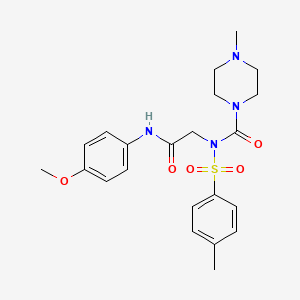
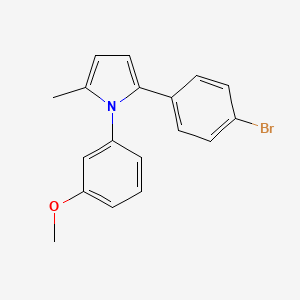
![N-hydroxybicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2745079.png)
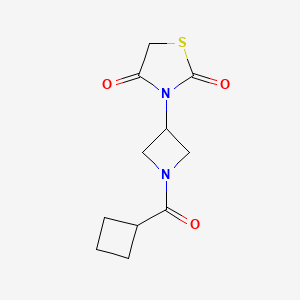
![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)